4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c26-21(16-5-8-17(9-6-16)31(27,28)25-11-13-29-14-12-25)24-22-23-19-10-7-15-3-1-2-4-18(15)20(19)30-22/h1-10H,11-14H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYGIWZXVQYQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The naphtho[2,1-d]thiazol-2-amine core was synthesized via cyclization of 2-aminonaphthalene using potassium thiocyanate (KSCN) and bromine in glacial acetic acid, adapted from methodologies for benzothiazole derivatives. The reaction proceeds through electrophilic bromination at the ortho position relative to the amine, followed by cyclization with thiocyanate. Critical parameters include maintaining a temperature of 0–5°C during bromine addition to prevent polybromination and ensuring a 1:1 molar ratio of 2-aminonaphthalene to KSCN. Post-reaction, the mixture was neutralized with ammonia (pH 6) to precipitate the product, which was recrystallized from benzene to yield colorless crystals (mp 198–200°C).
Table 1: Synthesis Parameters for Naphtho[2,1-d]thiazol-2-amine
| Parameter | Value/Detail |
|---|---|
| Starting Material | 2-aminonaphthalene (0.01 mol, 1.43 g) |
| Reagents | KSCN (8 g), Br₂ (1.6 mL in acetic acid) |
| Solvent | Glacial acetic acid (20 mL) |
| Temperature | 0°C (initial), RT (final) |
| Reaction Time | 12 hours |
| Yield | 54% |
| Melting Point | 198–200°C |
Synthesis of 4-(Morpholinosulfonyl)benzoyl Chloride
Sulfonation and Chlorosulfonation
4-(Chlorosulfonyl)benzoic acid was prepared by treating benzoic acid with chlorosulfonic acid at 50°C for 4 hours, yielding the para-substituted sulfonic acid derivative. Subsequent reaction with thionyl chloride (SOCl₂) at reflux (70°C, 2 hours) converted the sulfonic acid to the sulfonyl chloride, followed by evaporation to isolate 4-(chlorosulfonyl)benzoyl chloride as a pale-yellow solid.
Morpholine Substitution
The sulfonyl chloride intermediate was reacted with morpholine in aqueous sodium acetate (1.5 equiv.) at 80–85°C for 8 hours, facilitating nucleophilic displacement of the chloride. The reaction mixture was cooled, and the precipitated 4-(morpholinosulfonyl)benzoic acid was filtered and dried (mp 182–184°C). Conversion to the acid chloride was achieved using thionyl chloride under reflux, yielding 4-(morpholinosulfonyl)benzoyl chloride (mp 89–91°C).
Table 2: Synthesis of 4-(Morpholinosulfonyl)benzoyl Chloride
| Step | Conditions | Yield |
|---|---|---|
| Sulfonation | Chlorosulfonic acid, 50°C, 4 hours | 78% |
| Chlorosulfonation | SOCl₂, reflux, 2 hours | 85% |
| Morpholine Substitution | Morpholine, NaOAc, 80–85°C, 8 hours | 91% |
Coupling Reaction to Form 4-(Morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Amide Bond Formation
The final coupling step involved reacting 4-(morpholinosulfonyl)benzoyl chloride (1.2 equiv.) with naphtho[2,1-d]thiazol-2-amine in dry pyridine under reflux for 10 hours. Pyridine acted as both a solvent and acid scavenger, promoting nucleophilic acyl substitution. The reaction progress was monitored via TLC (Rf = 0.62 in ethyl acetate/hexane, 1:1).
Purification and Isolation
Post-reaction, the mixture was poured into ice-water to precipitate the crude product, which was filtered and recrystallized from ethanol to afford pure this compound as a white crystalline solid (mp 214–216°C).
Table 3: Coupling Reaction Parameters
| Parameter | Detail |
|---|---|
| Molar Ratio | 1:1.2 (amine:acyl chloride) |
| Solvent | Dry pyridine (20 mL) |
| Temperature | Reflux (115°C) |
| Time | 10 hours |
| Yield | 65% |
| Purity (HPLC) | >98% |
Analytical Data and Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and cellular processes.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: Its unique properties make it valuable in the manufacturing of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural uniqueness lies in its naphthothiazole core and morpholinosulfonyl group, distinguishing it from simpler benzothiazole or thiazole analogs. Key comparisons include:
- Core Structure Impact : The naphthothiazole core provides greater aromatic surface area compared to benzothiazole or thiazole analogs, likely enhancing π-π stacking with hydrophobic protein pockets .
- Substituent Effects: The morpholinosulfonyl group improves aqueous solubility compared to alkylpiperazine (e.g., 4-ethylpiperazine in ) or nitrobenzenesulfonyl groups (e.g., ). However, bulkier substituents may reduce membrane permeability.
Physicochemical Properties
- The morpholinosulfonyl group likely reduces LogP compared to nitrobenzenesulfonyl analogs, improving pharmacokinetics.
Q & A
Q. What are the optimal synthetic routes for 4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves:
- Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with morpholine to form the morpholinosulfonyl intermediate.
- Coupling : The intermediate is coupled with naphtho[2,1-d]thiazol-2-amine under reflux conditions (e.g., in DMF or THF) using a base like triethylamine to facilitate amide bond formation .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is employed to achieve >95% purity. Yield optimization requires controlled temperatures (60–80°C) and inert atmospheres .
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the morpholino (δ 2.5–3.5 ppm for CH₂ groups), sulfonyl (δ 7.8–8.2 ppm for aromatic protons adjacent to SO₂), and naphthothiazole moieties (distinct aromatic and thiazole signals) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 495.12) .
- X-ray Crystallography : Resolves conformational details, such as planarity of the benzamide-naphthothiazole system .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (zone of inhibition >15 mm at 100 µg/mL indicates activity) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM suggesting potency .
- Solubility Assessment : Use HPLC to measure solubility in PBS (pH 7.4) or DMSO for in vitro compatibility .
Advanced Research Questions
Q. How to design experiments to elucidate the mechanism of action?
- Methodological Answer :
- Molecular Docking : Screen against kinase or protease targets (e.g., EGFR, Bcl-2) using AutoDock Vina to predict binding affinities .
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with purified proteins (e.g., KD <1 µM indicates strong binding) .
- Enzyme Inhibition Assays : Measure IC₅₀ against acetylcholinesterase or carbonic anhydrase isoforms to identify inhibitory roles .
Q. How to resolve discrepancies in biological activity across studies?
- Methodological Answer :
- Variable Control : Standardize cell lines (e.g., ATCC-certified), assay conditions (e.g., 48-hour incubation for MTT), and compound purity (>95% by HPLC) .
- Meta-Analysis : Compare data across studies using tools like PRISMA to identify confounding factors (e.g., solvent effects in DMSO vs. saline) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the benzamide moiety .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to improve plasma stability and tissue penetration .
Q. How to conduct structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Modify the morpholino group (e.g., replace with piperazine) or naphthothiazole (e.g., fluorination at position 6) .
- Bioisosteric Replacement : Substitute the sulfonyl group with sulfonamide or phosphonate to assess activity changes .
- Data Correlation : Use QSAR models (e.g., CoMFA) to link structural descriptors (logP, polar surface area) with IC₅₀ values .
Q. Best practices for stability testing under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (254 nm), heat (40°C), and acidic/basic buffers (pH 2–9) for 48 hours .
- HPLC Monitoring : Track degradation products (e.g., sulfonic acid derivatives) and calculate half-life (t₁/₂ >24 hours indicates stability) .
- Lyophilization : Assess stability in lyophilized form (store at -80°C with 5% trehalose as cryoprotectant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
